molecular formula C25H24N2O2 B2360812 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide CAS No. 851402-96-5

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide

Cat. No.: B2360812
CAS No.: 851402-96-5
M. Wt: 384.479
InChI Key: PLZLTUQTGLQHBF-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using dimethyl sulfate or methyl iodide.

    Attachment of the Ethyl Chain: The ethyl chain can be attached through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

    Formation of the Naphthalen-1-ylacetamide Moiety: This can be achieved through an acylation reaction using naphthalene-1-acetic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.

    Pharmacology: Research is ongoing to understand its mechanism of action and potential as a therapeutic agent.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. In the context of its antiviral activity, it is believed to inhibit viral replication by targeting viral enzymes. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide is unique due to its specific combination of the quinoline core with the naphthalen-1-ylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-16-12-21-14-20(25(29)27-23(21)13-17(16)2)10-11-26-24(28)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-9,12-14H,10-11,15H2,1-2H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZLTUQTGLQHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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